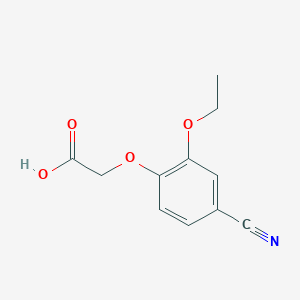

2-(4-Cyano-2-ethoxyphenoxy)acetic acid

Description

Significance and Contextual Role within Organic Chemistry

The interplay of these functional groups makes 2-(4-Cyano-2-ethoxyphenoxy)acetic acid a subject of interest for chemists exploring the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. Its structural motifs are found in various pharmacologically active compounds, highlighting the importance of this class of molecules in drug discovery and development. wikipedia.orgfluorochem.co.ukchemicalbook.comorganic-chemistry.org

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | fluorochem.co.uk |

| CAS Number | 835888-68-1 | fluorochem.co.uk |

| Molecular Formula | C11H11NO4 | fluorochem.co.uk |

| Molecular Weight | 221.21 g/mol | N/A |

| Canonical SMILES | CCOc1cc(C#N)ccc1OCC(=O)O | fluorochem.co.uk |

Historical Development of Aromatic Ether-Linked Acetic Acid Derivatives in Chemical Synthesis

The synthesis of aromatic ether-linked acetic acid derivatives, a class to which this compound belongs, has a rich history rooted in fundamental organic reactions. The development of methods to form the crucial aryl ether bond has been a cornerstone of this field.

Two classical named reactions have been paramount in the synthesis of these compounds: the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: Developed in the mid-19th century, this reaction typically involves the reaction of a phenoxide with an alkyl halide. In the context of phenoxyacetic acids, this would involve the reaction of a substituted phenol (B47542) with an alpha-haloacetate, such as ethyl chloroacetate, in the presence of a base. miracosta.edu This SN2 reaction is a versatile and widely used method for creating the ether linkage.

Ullmann Condensation: This copper-catalyzed reaction, discovered in the early 20th century, provides an alternative route to aryl ethers. It typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.org While often requiring harsher reaction conditions than the Williamson synthesis, the Ullmann condensation has been instrumental in the synthesis of more complex aryl ethers where the Williamson approach may be less effective.

Over the years, significant advancements have been made to these classical methods, including the development of new catalysts, milder reaction conditions, and improved yields, making the synthesis of this important class of compounds more efficient and accessible.

Overview of Current Research Landscape for this compound

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its role as a chemical intermediate can be inferred from its commercial availability and the broader research interest in phenoxyacetic acid derivatives.

The primary application of this compound appears to be as a building block in the synthesis of more complex molecules. The combination of its functional groups makes it a suitable starting material for creating libraries of compounds for screening in various applications, including:

Medicinal Chemistry: Phenoxyacetic acid derivatives are known to exhibit a wide range of biological activities. wikipedia.orgfluorochem.co.ukchemicalbook.comorganic-chemistry.org The structural features of this compound make it a candidate for the synthesis of novel therapeutic agents.

Materials Science: The aromatic nature and the presence of polar functional groups suggest potential applications in the development of novel polymers, liquid crystals, or other functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyano-2-ethoxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-5H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYZBSJPALPIQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C#N)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Cyano 2 Ethoxyphenoxy Acetic Acid

Established Reaction Pathways and Process Optimization

Established methods for synthesizing phenoxyacetic acids generally rely on the Williamson ether synthesis, where a phenoxide reacts with a haloacetate. wikipedia.orgchemicalbook.com The specific synthesis of 2-(4-Cyano-2-ethoxyphenoxy)acetic acid builds upon this fundamental reaction, incorporating strategies to manage the distinct functional groups present on the aromatic ring.

Multi-Step Synthesis Strategies from Diverse Precursors

Multi-step synthesis provides a versatile approach to construct this compound from various readily available starting materials. A common strategy involves the initial synthesis of the key intermediate, 4-hydroxy-3-ethoxybenzonitrile, followed by etherification.

A plausible and widely applicable pathway begins with a precursor such as 4-hydroxy-3-ethoxybenzaldehyde. The synthesis can be outlined in the following steps:

Oximation: The aldehyde group of 4-hydroxy-3-ethoxybenzaldehyde is converted into an oxime using hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate.

Dehydration to Nitrile: The resulting oxime is then dehydrated to form the nitrile (cyano) group. Reagents such as acetic anhydride (B1165640) or thionyl chloride are effective for this transformation, yielding 4-hydroxy-3-ethoxybenzonitrile.

Williamson Ether Synthesis: The synthesized phenolic intermediate is deprotonated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding phenoxide. This nucleophile is then reacted with an ethyl haloacetate, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate, to form the ether linkage. This step produces the ester precursor, ethyl 2-(4-cyano-2-ethoxyphenoxy)acetate.

Saponification: The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide or lithium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to protonate the carboxylate and precipitate the final product, this compound. chemicalbook.com

Table 1: Representative Multi-Step Synthesis Pathway

| Step | Precursor | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Hydroxy-3-ethoxybenzaldehyde | NH₂OH·HCl, NaOAc | 4-Hydroxy-3-ethoxybenzaldehyde oxime | Aldehyde to Oxime Conversion |

| 2 | 4-Hydroxy-3-ethoxybenzaldehyde oxime | Acetic Anhydride | 4-Hydroxy-3-ethoxybenzonitrile | Oxime to Nitrile Conversion |

| 3 | 4-Hydroxy-3-ethoxybenzonitrile | Ethyl bromoacetate, K₂CO₃ | Ethyl 2-(4-cyano-2-ethoxyphenoxy)acetate | Ether Formation (Etherification) |

One-Pot and Convergent Synthesis Approaches

To improve process efficiency, reduce waste, and shorten reaction times, one-pot and convergent syntheses are highly desirable. A one-pot approach for phenoxyacetic acid derivatives can be achieved by performing the phenoxide formation and subsequent etherification in a single reaction vessel without isolating the intermediate phenoxide salt. chemicalbook.com

In a typical one-pot procedure for this compound, the precursor 4-hydroxy-3-ethoxybenzonitrile would be dissolved in a suitable polar aprotic solvent (e.g., DMF, acetone). A base such as potassium carbonate is added to generate the phenoxide in situ. Following this, the alkylating agent, an ester of chloroacetic or bromoacetic acid, is introduced directly into the mixture. The reaction is heated to completion. The subsequent hydrolysis of the resulting ester could potentially be performed in the same pot by adding an aqueous base, further streamlining the process. Such methods, while efficient, require careful control of reaction conditions to prevent side reactions. derpharmachemica.com

Convergent strategies involve synthesizing key fragments of the molecule separately before combining them in a final step. For this target molecule, a convergent approach is less common than for more complex structures but could theoretically involve the synthesis of a pre-functionalized side chain that is then attached to the aromatic ring.

Regioselective and Chemoselective Synthetic Transformations

Regioselectivity is crucial when dealing with aromatic precursors that have multiple potential reaction sites. In the synthesis starting from precursors like 3-ethoxy-4-hydroxybenzaldehyde, the substitution pattern is already set, ensuring that the final product is the desired isomer. If starting from a less substituted phenol (B47542), the directing effects of the existing substituents (the hydroxyl and ethoxy groups) would guide the position of cyanation. The hydroxyl group is a strong ortho-, para-director, while the ethoxy group is also an ortho-, para-director. Their combined influence would be critical in achieving the correct substitution pattern.

Chemoselectivity is a primary consideration due to the presence of multiple functional groups. The key chemoselective challenge is to ensure the etherification reaction occurs exclusively at the phenolic hydroxyl group without causing unintended reactions at the cyano group. The nitrile (cyano) group is susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. quimicaorganica.org Therefore, the Williamson ether synthesis and the final saponification step must be performed under conditions mild enough to preserve the nitrile moiety.

Key Chemoselective Considerations:

Etherification: Using a moderate base like potassium carbonate instead of a strong base like sodium hydride can prevent side reactions involving the nitrile.

Hydrolysis: The saponification of the ester must be carefully controlled. Using lithium hydroxide in a THF/water mixture at moderate temperatures is a common method to selectively cleave the ester without affecting the nitrile. chemicalbook.com

Innovative Reagents and Catalytic Systems in Synthesis

Modern synthetic chemistry seeks to replace classical methods with more efficient, sustainable, and selective catalytic systems. The formation of the aryl ether bond in this compound is a prime target for such innovations.

Metal-Catalyzed Coupling Reactions in Phenoxyacetic Acid Formation

While the Williamson ether synthesis is traditional, metal-catalyzed cross-coupling reactions offer alternative and often milder conditions for forming the C-O ether bond.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. In a potential application to this synthesis, one could couple an aryl halide, such as 4-bromo-2-ethoxybenzonitrile (B582484), with an ester of glycolic acid in the presence of a copper catalyst (e.g., CuI, CuO), a base (e.g., K₂CO₃, Cs₂CO₃), and often a ligand (e.g., 1,10-phenanthroline) in a high-boiling polar solvent like DMF or DMSO.

Buchwald-Hartwig C-O Coupling: A more modern alternative is the Palladium-catalyzed Buchwald-Hartwig amination, which has been extended to C-O coupling (etherification). This reaction couples an aryl halide or triflate with an alcohol or phenol. The synthesis could involve reacting 4-bromo-2-ethoxybenzonitrile with ethyl glycolate (B3277807) using a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., Xantphos, RuPhos). These reactions often proceed at lower temperatures and with higher functional group tolerance than the Ullmann condensation.

Table 2: Comparison of Etherification Methods

| Method | Key Reagents | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Williamson Ether Synthesis | Phenoxide + Alkyl Halide | Base (K₂CO₃, NaOH), Solvent (Acetone, DMF) | Cost-effective, well-established | Can require harsh conditions, potential for O- vs. C-alkylation |

| Ullmann Condensation | Aryl Halide + Alcohol | Cu catalyst, Base, High temp. (100-200 °C) | Good for electron-deficient aryl halides | High temperatures, catalyst loading can be high, substrate scope limitations |

| Buchwald-Hartwig Coupling | Aryl Halide + Alcohol | Pd catalyst, Phosphine Ligand, Base | Mild conditions, high functional group tolerance, broad substrate scope | Cost of catalyst and ligands, sensitivity to air and moisture |

Organocatalytic and Biocatalytic Approaches

Organocatalysis , which uses small, metal-free organic molecules to catalyze reactions, is an emerging field in green chemistry. While well-established for many reaction types, its application to C-O cross-coupling for phenoxyacetic acid synthesis is less common. Research into phase-transfer catalysts (a form of organocatalysis) for Williamson ether synthesis has shown improved yields and milder conditions. Quaternary ammonium (B1175870) salts, for example, can facilitate the reaction between an aqueous phenoxide solution and an organic solution of the alkyl halide, enhancing reaction rates.

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional selectivity and mild, environmentally friendly reaction conditions. Enzymes like laccases or peroxidases could potentially be used for phenol-coupling reactions, although their application to direct etherification for phenoxyacetic acid synthesis is not yet a standard industrial method. Lipases are widely used for the selective hydrolysis of esters and could be employed in the final step of the synthesis under very mild conditions, which would be highly beneficial for preserving the sensitive cyano group. This enzymatic approach would represent a significant advancement in the chemoselective synthesis of the target molecule.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry provides a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. jocpr.com The application of these principles to the synthesis of this compound focuses on improving its environmental footprint through innovative reaction media, maximizing the efficiency of atom use, and employing energy-efficient protocols.

Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose safety risks. Research in green chemistry promotes the use of alternative reaction media. For the synthesis of phenoxyacetic acids, which typically involves the reaction of a phenol with a haloacetic acid derivative, moving towards solvent-free or reduced-solvent conditions is a key objective.

Approaches to Reducing Solvent Use:

Solid-State Reactions: Performing the synthesis under solvent-free, solid-state conditions, often with grinding or ball-milling, can enhance reaction rates and eliminate the need for solvents entirely.

Aqueous Media: Utilizing water as a solvent is a primary goal of green chemistry. Phase-transfer catalysts can be employed to facilitate the reaction between the water-insoluble organic reactants and the aqueous base.

Ionic Liquids and Supercritical Fluids: These alternative solvents can offer unique reactivity and simplify product separation, although their own environmental impact and cost must be considered. mdpi.com

Reducing solvent load not only decreases waste but also lowers energy consumption associated with solvent heating, recovery, and purification, aligning with broader sustainability goals. cetjournal.it

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with high atom economy are inherently less wasteful. nih.gov

The synthesis of this compound, commonly proceeding via a Williamson ether synthesis, involves the reaction of 4-cyano-2-ethoxyphenol with a salt of chloroacetic acid.

Reaction: 4-Cyano-2-ethoxyphenol + ClCH₂COOH + 2 NaOH → this compound + NaCl + 2 H₂O

While this reaction can have a high yield, its atom economy is impacted by the formation of inorganic salts as byproducts. Strategies to improve this include:

Catalytic Routes: Designing catalytic pathways that avoid the use of stoichiometric reagents can significantly improve atom economy. rsc.org For instance, developing a catalytic system that directly couples the phenol with a precursor to the acetic acid moiety without generating salt waste would be a major advancement.

Byproduct Valorization: When waste generation is unavoidable, seeking applications for the byproducts can create a more circular process. For example, the sodium chloride generated could potentially be reused in other industrial processes.

The table below illustrates a theoretical calculation of atom economy for a typical synthesis route.

| Reactant | Formula | Molecular Weight (g/mol) | Atoms in Product |

|---|---|---|---|

| 4-Cyano-2-ethoxyphenol | C₉H₉NO₂ | 163.17 | All |

| Chloroacetic acid | C₂H₃ClO₂ | 94.50 | C₂H₂O₂ |

| Sodium Hydroxide (2 eq.) | NaOH | 40.00 | None |

Analysis of Atom Economy

The desired product, this compound (C₁₁H₁₁NO₄), has a molecular weight of 221.21 g/mol. The total mass of reactants is 163.17 + 94.50 + 2*40.00 = 337.67 g/mol. The theoretical % atom economy is (221.21 / 337.67) * 100 ≈ 65.5%. This indicates that over a third of the reactant mass ends up as waste (NaCl and H₂O).

Reducing energy consumption is a critical aspect of green chemical production. Microwave-assisted synthesis has emerged as a powerful tool for process intensification, offering significant advantages over conventional heating methods. scispace.com Microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases, shorter reaction times, and often, higher yields and purities. nih.govjchps.com

For the synthesis of this compound, microwave assistance can accelerate the nucleophilic substitution reaction, potentially reducing the formation of side products that can occur during prolonged heating. semanticscholar.org This efficiency translates directly into lower energy consumption and increased throughput. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Method | External (oil bath, heating mantle) | Direct dielectric heating |

| Reaction Time | Hours (e.g., 6-12 hours) | Minutes (e.g., 5-30 minutes) |

| Energy Consumption | High, due to inefficient heat transfer and long duration | Low, due to rapid, targeted heating |

| Product Yield | Moderate to good | Often higher due to reduced side reactions |

| Process Control | Less precise temperature control | Precise and rapid control of temperature and pressure |

Comparison of Heating Protocols

This table provides a generalized comparison based on typical findings in organic synthesis. Microwave-assisted protocols consistently demonstrate advantages in speed and energy efficiency, making them a key technology for greener chemical production. nih.govjchps.com

Scale-Up Considerations and Process Intensification in Chemical Production

Translating a laboratory-scale synthesis to industrial production requires careful consideration of scalability and process efficiency. Process intensification aims to develop smaller, safer, and more energy-efficient production technologies compared to traditional large-scale batch reactors. mdpi.comsphinxsai.com

Scaling up the synthesis of this compound from the lab bench to a pilot plant presents several challenges:

Heat Management: The reaction is often exothermic. In large batch reactors, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and posing safety risks.

Mass Transfer Limitations: Inadequate mixing in large vessels can slow down the reaction rate, which is dependent on the interaction between different phases (e.g., solid base, organic reactants).

Product Isolation and Purification: Isolating the final acidic product from the reaction mixture and achieving the desired purity can become more complex and resource-intensive at a larger scale.

Solutions through Process Intensification:

Improved Reactor Design: Utilizing reactors with higher surface-area-to-volume ratios improves heat transfer.

Static Mixers: Incorporating static mixers into the process can enhance mixing and improve mass transfer without moving parts.

Continuous Processing: Shifting from batch to continuous production is a primary strategy for overcoming many scale-up challenges. cetjournal.itcetjournal.it

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers a transformative approach to chemical manufacturing. flinders.edu.au This technology is a cornerstone of process intensification and provides numerous advantages for the synthesis of this compound. mdpi.com

Key Benefits of Continuous Flow Synthesis:

Superior Heat and Mass Transfer: The small dimensions of flow reactors (e.g., microreactors or packed-bed reactors) provide excellent control over reaction temperature and ensure efficient mixing.

Enhanced Safety: The small reactor volume means that only a minimal amount of material is reacting at any given time, significantly reducing the risks associated with hazardous reagents or exothermic reactions. cetjournal.it

Increased Productivity and Consistency: Once a steady state is achieved, flow reactors can operate for extended periods, producing a highly consistent product. Automation and process optimization are also more readily implemented. mdpi.com

Seamless Integration: Flow chemistry allows for the straightforward coupling of reaction, work-up, and purification steps into a single, automated sequence, reducing manual handling and process time.

| Feature | Batch Production | Continuous Flow Production |

|---|---|---|

| Scale | Limited by vessel size | Scaled by running for longer time (scale-out) |

| Heat Transfer | Poor, deteriorates with scale | Excellent, independent of scale |

| Safety Profile | Higher risk due to large volumes of reactants | Inherently safer due to small reactor hold-up |

| Product Consistency | Potential for batch-to-batch variability | High, consistent quality once at steady state |

| Process Control | Slower response to parameter changes | Rapid and precise control over temperature, pressure, and residence time |

Batch vs. Continuous Flow Production Comparison

The transition to continuous flow manufacturing represents a paradigm shift in chemical production, offering significant improvements in efficiency, safety, and product quality. cetjournal.itflinders.edu.au

Exploration of Derivatives and Chemical Transformations of 2 4 Cyano 2 Ethoxyphenoxy Acetic Acid

Synthetic Routes to Novel Analogs and Homologs

The generation of a diverse library of compounds based on the 2-(4-cyano-2-ethoxyphenoxy)acetic acid framework relies on the selective modification of its key functional groups. These transformations enable the systematic alteration of the molecule's steric and electronic properties.

Modifications at the 4-Cyano Position

The cyano group at the 4-position of the phenyl ring is a versatile functional handle that can be readily converted into other functionalities, leading to a variety of analogs.

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, heating the nitrile in the presence of a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium will yield the corresponding 4-carboxy derivative, 2-(4-carboxy-2-ethoxyphenoxy)acetic acid. Similarly, treatment with a strong base such as sodium hydroxide (B78521), followed by acidification, will also afford the dicarboxylic acid.

Alternatively, the cyano group can be partially hydrolyzed to an amide, yielding 2-(4-carbamoyl-2-ethoxyphenoxy)acetic acid. This transformation is often accomplished using hydrogen peroxide in the presence of a base.

Furthermore, the nitrile can undergo reduction to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this conversion, which would produce 2-(4-(aminomethyl)-2-ethoxyphenoxy)acetic acid. This transformation opens up possibilities for further derivatization through reactions of the newly formed amino group.

| Derivative Name | Structure | Reagents and Conditions |

| 2-(4-Carboxy-2-ethoxyphenoxy)acetic acid | HOOC-C₆H₃(OEt)-OCH₂COOH | H₂SO₄, H₂O, heat |

| 2-(4-Carbamoyl-2-ethoxyphenoxy)acetic acid | H₂NOC-C₆H₃(OEt)-OCH₂COOH | H₂O₂, NaOH |

| 2-(4-(Aminomethyl)-2-ethoxyphenoxy)acetic acid | H₂NCH₂-C₆H₃(OEt)-OCH₂COOH | 1. LiAlH₄, THF; 2. H₂O |

Variations of the 2-Ethoxy Moiety

The ethoxy group at the 2-position can be modified to introduce different alkyl or aryl ether functionalities. One common method to achieve this is through ether cleavage, followed by re-alkylation.

Cleavage of the ethyl group to yield the corresponding phenol (B47542), 2-(4-cyano-2-hydroxyphenoxy)acetic acid, can be accomplished using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The resulting phenol can then be reacted with a variety of alkyl halides or tosylates in the presence of a base (e.g., K₂CO₃, NaH) to introduce different ether groups. For example, reaction with methyl iodide would yield the methoxy analog, while reaction with benzyl bromide would introduce a benzyloxy group.

| Starting Material | Reagents and Conditions | Product |

| This compound | HBr, heat | 2-(4-Cyano-2-hydroxyphenoxy)acetic acid |

| 2-(4-Cyano-2-hydroxyphenoxy)acetic acid | CH₃I, K₂CO₃ | 2-(4-Cyano-2-methoxyphenoxy)acetic acid |

| 2-(4-Cyano-2-hydroxyphenoxy)acetic acid | BnBr, K₂CO₃ | 2-(4-Cyano-2-(benzyloxy)phenoxy)acetic acid |

Functionalization of the Acetic Acid Side Chain

The carboxylic acid side chain is a prime site for derivatization, most commonly through the formation of esters and amides. These reactions are fundamental in organic synthesis and allow for the introduction of a vast array of substituents.

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For example, refluxing this compound with methanol and a catalytic amount of sulfuric acid will produce methyl 2-(4-cyano-2-ethoxyphenoxy)acetate. A variety of other esters can be synthesized by using different alcohols.

Amidation: The formation of amides is typically achieved by first activating the carboxylic acid, followed by reaction with an amine. Common activating agents include thionyl chloride (SOCl₂) to form the acid chloride, or carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated species then readily reacts with a primary or secondary amine to form the desired amide. For instance, treatment with SOCl₂ followed by reaction with ammonia would yield 2-(4-cyano-2-ethoxyphenoxy)acetamide.

| Reaction Type | Reagents and Conditions | Product Example |

| Esterification | CH₃OH, H₂SO₄ (cat.), heat | Methyl 2-(4-cyano-2-ethoxyphenoxy)acetate |

| Amidation | 1. SOCl₂; 2. NH₃ | 2-(4-Cyano-2-ethoxyphenoxy)acetamide |

| Amidation | Aniline, EDC, DMAP | N-phenyl-2-(4-cyano-2-ethoxyphenoxy)acetamide |

Halogenation and Other Aromatic Substitutions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as halogenation and nitration. The directing effects of the existing substituents (the activating ethoxy group and the deactivating cyano and carboxymethoxy groups) will influence the position of the incoming electrophile. The ethoxy group is an ortho-, para-director, while the cyano and carboxymethoxy groups are meta-directors. Given the substitution pattern, the positions ortho and meta to the ethoxy group (positions 3 and 5) are the most likely sites for substitution.

Halogenation: Bromination or chlorination of the aromatic ring can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) or in a suitable solvent like acetic acid. For example, reaction with bromine in acetic acid would be expected to yield a bromo-substituted derivative, likely at the 3- or 5-position.

Nitration: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid. This will introduce a nitro group onto the aromatic ring, again, likely at one of the available ortho or meta positions relative to the ethoxy group.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Bromination | Br₂, Acetic Acid | 2-(3-Bromo-4-cyano-2-ethoxyphenoxy)acetic acid and/or 2-(5-Bromo-4-cyano-2-ethoxyphenoxy)acetic acid |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Cyano-2-ethoxy-3-nitrophenoxy)acetic acid and/or 2-(4-Cyano-2-ethoxy-5-nitrophenoxy)acetic acid |

This compound as a Versatile Intermediate

Beyond the synthesis of its direct analogs, this compound serves as a valuable building block for the construction of more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Scaffolds

For example, the cyano group could be converted to an amidine, which could then react with a suitable dielectrophile to form a pyrimidine ring. Similarly, the carboxylic acid could be used to anchor the molecule to a solid support for combinatorial synthesis or to participate in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The diverse reactivity of this intermediate makes it a promising starting material for the discovery of new chemical entities.

Utility in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery, enabling the synthesis of complex, drug-like molecules in a single, efficient step. baranlab.orgencyclopedia.pub The carboxylic acid functionality of this compound makes it an ideal component for prominent MCRs, such as the Ugi and Passerini reactions. mdpi.comnih.gov

In these reactions, this compound serves as the acidic component, incorporating its distinct cyano- and ethoxy-substituted phenoxy scaffold into the final product. The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a dipeptide-like scaffold. ethz.ch By employing this compound in a Ugi reaction, a diverse library of compounds can be generated by varying the other three components. This strategy allows for the rapid exploration of chemical space around a core structure, which is a central tenet of diversity-oriented synthesis (DOS). nih.govnih.gov

Similarly, the Passerini three-component reaction combines an aldehyde (or ketone), an isocyanide, and a carboxylic acid to yield α-acyloxy amides. researchgate.netorganic-chemistry.orgnih.gov The use of this compound in this context introduces its structural motif into a different, yet equally valuable, molecular framework. The combinatorial nature of these reactions allows for the creation of large libraries of compounds from a relatively small number of starting materials, facilitating the discovery of new bioactive molecules. ethz.ch

| Reaction Type | Aldehyde/Ketone (R¹) | Amine (R²) | Isocyanide (R³) | Resulting Scaffold |

|---|---|---|---|---|

| Ugi Reaction | Benzaldehyde | Aniline | tert-Butyl isocyanide | α-Acylamino-N-tert-butyl-2-(4-cyano-2-ethoxyphenoxy)-N-phenylacetamide |

| Ugi Reaction | Cyclohexanone | Benzylamine | Cyclohexyl isocyanide | 1-(Benzyl((cyclohexylcarbamoyl)methyl)amino)cyclohexane-1-carboxamide derived from the core acid |

| Passerini Reaction | Isobutyraldehyde | Not Applicable | Tosylmethyl isocyanide (TosMIC) | 1-((Tosylmethyl)carbamoyl)-2-methylpropyl 2-(4-cyano-2-ethoxyphenoxy)acetate |

| Passerini Reaction | Acetone | Not Applicable | Benzyl isocyanide | 2-((Benzylcarbamoyl)oxy)-2-methylpropyl 2-(4-cyano-2-ethoxyphenoxy)acetate |

Integration into Macrocyclic and Polymeric Structures

The structural framework of this compound can be incorporated into larger molecular assemblies such as macrocycles and polymers through appropriate synthetic modifications.

Macrocyclic Structures: Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. nih.govrsc.org To integrate this compound into a macrocyclic structure, it must first be converted into a linear precursor containing two compatible reactive functional groups. For example, the carboxylic acid could be coupled with a molecule containing both an amine and a terminal alkyne. The aromatic ring could then be functionalized, for instance through demethylation of the ethoxy group followed by reaction with an azide-containing linker. The resulting linear molecule, now possessing terminal azide and alkyne groups, could undergo an intramolecular azide-alkyne cycloaddition (a "click" reaction) to form a stable triazole-containing macrocycle. core.ac.uk Other macrocyclization strategies, such as ring-closing metathesis or lactamization, could also be employed by installing the appropriate functional groups. core.ac.ukwhiterose.ac.uk

Polymeric Structures: The incorporation of this compound into polymeric chains can impart specific properties to the resulting material. A common strategy involves modifying the parent molecule to create a polymerizable monomer. mdpi.com For example, a vinyl group could be introduced onto the aromatic ring, yielding a styrene-like monomer. This new monomer could then undergo radical polymerization, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to produce a well-defined polymer. nih.govresearchgate.netmdpi.com In the resulting polymer, the 2-(4-cyano-2-ethoxyphenoxy)acetate moiety would exist as a pendant group, influencing the polymer's thermal properties, solubility, and potential for intermolecular interactions through its cyano and ester functionalities.

Structure-Reactivity Relationships in Synthetic Transformations

The reactivity of this compound and its derivatives is governed by the electronic properties of the substituents on the aromatic ring.

Influence of Substituents on Reaction Kinetics and Yields

The phenoxy ring of the title compound contains two key substituents that dictate its reactivity: the ethoxy group (-OEt) at position 2 and the cyano group (-CN) at position 4.

Ethoxy Group (-OEt): This is a strong electron-donating group (EDG) due to resonance (+R effect). It activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to itself (positions 3, 5, and 6).

Cyano Group (-CN): This is a strong electron-withdrawing group (EWG) through both induction (-I) and resonance (-R). It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position (positions 3 and 5).

The combined effect of these two groups creates a specific reactivity pattern. For electrophilic substitution, the activating effect of the ethoxy group generally dominates, making positions 3 and 5 the most likely sites of reaction. Conversely, for nucleophilic aromatic substitution (which is generally difficult on benzene rings unless strongly activated), the powerful electron-withdrawing cyano group would facilitate attack at the positions ortho and para to it, though such reactions would still require harsh conditions or a suitable leaving group.

The kinetics and yields of reactions involving the carboxylic acid moiety are also influenced by these substituents. The electron-withdrawing cyano group increases the acidity of the carboxylic proton, which can affect the rate of reactions where proton transfer is a key step.

| Substituent | Position | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect on Electrophilic Aromatic Substitution |

|---|---|---|---|---|

| -OEt (Ethoxy) | 2 | Weakly Withdrawing | Strongly Donating | Strongly Activating, Ortho/Para-directing |

| -CN (Cyano) | 4 | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating, Meta-directing |

| -NO₂ (Nitro) (Hypothetical) | 5 | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating |

| -Br (Bromo) (Hypothetical) | 3 | Strongly Withdrawing | Weakly Donating | Weakly Deactivating, Ortho/Para-directing |

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control in the synthesis of derivatives is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. york.ac.uk For derivatives of this compound, stereocontrol can be achieved by employing chiral auxiliaries. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In this case, the carboxylic acid group of this compound can be coupled with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to form a chiral amide. researchgate.net

Once the chiral auxiliary is in place, the α-carbon of the acetic acid moiety becomes prochiral. Deprotonation with a suitable base generates a chiral enolate. The steric bulk of the auxiliary then blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide in an alkylation reaction) to approach from the less hindered face. researchgate.netyoutube.com This process leads to the preferential formation of one diastereomer over the other. After the reaction, the chiral auxiliary can be cleaved under specific conditions to yield the desired product in high enantiomeric excess, and the auxiliary can often be recovered and reused. wikipedia.org This strategy allows for the asymmetric synthesis of a wide range of α-substituted derivatives of this compound.

| Chiral Auxiliary Type | Key Feature | Typical Subsequent Reaction | Cleavage Method |

|---|---|---|---|

| Evans Oxazolidinones | Forms a chiral imide; chelation with Lewis acids controls enolate geometry. youtube.com | Alkylation, Aldol, Diels-Alder | Hydrolysis (acidic or basic), Reductive cleavage (LiBH₄) |

| Pseudoephedrine Amides | Forms a chiral amide; steric hindrance from methyl and hydroxyl groups directs alkylation. wikipedia.org | α-Alkylation | Hydrolysis (acidic or basic) |

| Camphorsultams | Sulfonamide-based auxiliary providing high steric bias. | Alkylation, Aldol, Conjugate Addition | Hydrolysis (LiOH/H₂O₂) |

| SAMP/RAMP Hydrazones | Derived from (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine; forms chiral hydrazones with aldehydes/ketones. | α-Alkylation of carbonyl compounds | Ozonolysis or hydrolysis |

Emerging Research Directions and Future Perspectives for 2 4 Cyano 2 Ethoxyphenoxy Acetic Acid in Chemical Sciences

Potential Applications in Advanced Materials Science

The unique combination of a rigid aromatic core and flexible side groups in 2-(4-Cyano-2-ethoxyphenoxy)acetic acid makes it a promising candidate for the development of advanced materials with tailored properties.

Monomer or Building Block for Specialty Polymers

The presence of a carboxylic acid group provides a reactive handle for polymerization reactions. Through processes like esterification or amidation, this compound can be incorporated as a monomer into polyester or polyamide backbones. The ethoxy side chain can influence the polymer's solubility and processing characteristics, while the polar cyano group can enhance intermolecular interactions, potentially leading to materials with high thermal stability and specific mechanical properties.

The phenoxyacetic acid structure is a known component in various biologically active compounds and herbicides, but its application in materials science is an area of growing interest. The synthesis of polymers from phenoxyacetic acid derivatives allows for the introduction of specific functionalities that can be fine-tuned by altering the substituents on the aromatic ring. For instance, the cyano and ethoxy groups in the target molecule could impart unique optoelectronic properties to the resulting polymer.

Table 1: Potential Polymerization Reactions for this compound

| Polymer Type | Co-monomer | Potential Polymer Properties |

| Polyester | Diol (e.g., ethylene glycol) | Enhanced thermal stability, specific dielectric properties |

| Polyamide | Diamine (e.g., hexamethylenediamine) | High tensile strength, altered solubility |

| Polyacrylate | Acrylate monomer (via esterification and subsequent polymerization) | Functional side chains for further modification |

Role in Liquid Crystalline Materials or Optoelectronic Compounds

The molecular structure of this compound, characterized by a rigid aromatic core and a polar terminal cyano group, is reminiscent of molecules known to exhibit liquid crystalline behavior. The cyano group, with its large dipole moment, is a common feature in many liquid crystal molecules, contributing to the formation of ordered mesophases. The ethoxy chain can influence the melting point and the temperature range of the liquid crystalline phase.

Furthermore, the conjugated π-system of the benzene ring, coupled with the electron-withdrawing nature of the cyano group, suggests potential for applications in optoelectronic materials. Side-chain engineering on conjugated polymers is a critical strategy for tuning their optoelectronic properties. The incorporation of polar side chains, such as the one present in this compound, can affect the polymer's electronic structure and charge transport characteristics. This could lead to the development of novel materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Research on cyanostilbene-based liquid crystals has shown that the cyano group plays a crucial role in their photoluminescent and responsive properties.

Development of New Catalysts and Ligands

The functional groups within this compound also suggest its utility in the field of catalysis and coordination chemistry.

Scaffold for Novel Ligand Design in Organometallic Chemistry

The carboxylic acid moiety can be deprotonated to form a carboxylate, which is an excellent coordinating group for a wide variety of metal ions. The ether oxygen atoms of the ethoxy and phenoxy groups, as well as the nitrogen atom of the cyano group, could also participate in metal coordination, making the molecule a potential multidentate ligand. The design of ligands is crucial for controlling the reactivity and selectivity of metal-based catalysts.

The phenoxyacetic acid framework has been used to create ligands for transition metal complexes. The specific substitution pattern on the aromatic ring of this compound could lead to ligands with unique steric and electronic properties, which in turn would influence the catalytic activity of the corresponding metal complexes. For example, complexes of this ligand could be explored for their efficacy in cross-coupling reactions, polymerization catalysis, or oxidation reactions.

Precursor for Catalytically Active Species

Beyond its role as a ligand, this compound could serve as a precursor for the synthesis of catalytically active species. For example, it could be used to synthesize metal-organic frameworks (MOFs), where the carboxylate group links metal nodes to form a porous structure. The cyano and ethoxy groups would then be exposed within the pores, potentially acting as catalytic sites or recognition sites for specific substrates.

Interdisciplinary Research with Non-Biological Systems

The potential applications of this compound extend beyond traditional chemistry disciplines into interdisciplinary materials science. The ability to functionalize materials with this molecule opens up possibilities for creating surfaces with tailored properties. For example, grafting this compound onto the surface of a material could alter its wettability, adhesion, or sensing capabilities. The cyano group, being a strong dipole, could be particularly useful for creating surfaces that interact with polar molecules.

The development of functionalized materials is a key area of modern materials science, with applications ranging from biomedical devices to environmental remediation. The versatility of this compound, with its multiple functional groups, makes it a valuable tool for researchers in this field. Future research could explore its use in creating smart materials that respond to external stimuli, such as light or an electric field, leveraging the potential optoelectronic properties conferred by the cyanophenoxy moiety.

Table 2: Summary of Potential Research Directions

| Research Area | Specific Application | Key Molecular Features |

| Advanced Materials | Specialty polymers | Carboxylic acid, ethoxy and cyano groups |

| Liquid crystals | Rigid core, polar cyano group, flexible chain | |

| Optoelectronic compounds | Conjugated system, electron-withdrawing group | |

| Catalysis | Novel ligands | Carboxylate, ether, and nitrile coordination sites |

| Catalyst precursors | Versatile functional groups for MOF synthesis | |

| Interdisciplinary Science | Surface modification | Multiple anchor points and functional groups |

| Smart materials | Responsive cyano and phenoxy moieties |

While direct experimental exploration of this compound is in its early stages, a thorough analysis of its structural components points towards a promising future in several key areas of chemical science. Its potential as a monomer for specialty polymers, a building block for liquid crystalline and optoelectronic materials, a versatile ligand in organometallic chemistry, and a tool for interdisciplinary materials research warrants significant investigation. The synergistic interplay of its cyano, ethoxy, phenoxy, and carboxylic acid functionalities provides a rich platform for the design and synthesis of novel materials and molecules with tailored properties. Future research in these directions is poised to unlock the full potential of this intriguing compound.

Environmental Fate and Transport Studies

Understanding the environmental fate and transport of a chemical compound is crucial for assessing its potential impact on ecosystems. For this compound, specific studies are lacking; however, by examining the behavior of structurally analogous compounds, such as phenoxyacetic acid herbicides, we can infer potential pathways of chemical degradation.

Chemical Degradation:

The chemical structure of this compound suggests several potential degradation pathways, both biotic and abiotic. The phenoxyacetic acid group is a well-studied moiety, largely due to the widespread use of herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid).

Ether Bond Cleavage: A primary degradation route for phenoxyacetic acids is the cleavage of the ether linkage that connects the phenyl ring to the acetic acid side chain. This can occur through microbial action, often initiated by dioxygenase enzymes. nih.govnih.govnih.gov This process would likely yield 4-cyano-2-ethoxyphenol and acetic acid or its metabolites. Further degradation of the resulting phenol (B47542) would then proceed.

Side Chain Alteration: Microbial degradation can also involve the removal of the acetic acid side chain. For instance, the tfdA gene, which codes for a dioxygenase, is known to be involved in the initial step of 2,4-D degradation by removing the side chain. nih.govnih.gov

Aromatic Ring Transformation: Following initial transformations, the aromatic ring is susceptible to further degradation. This can involve hydroxylation, followed by ring cleavage, ultimately leading to the formation of smaller, aliphatic compounds that can be integrated into microbial metabolic pathways. nih.gov

Influence of Substituents: The cyano (-CN) and ethoxy (-O-CH₂CH₃) groups on the phenyl ring will influence the rate and pathway of degradation. The electron-withdrawing nature of the cyano group may affect the susceptibility of the aromatic ring to electrophilic attack. The ethoxy group, an ether linkage itself, could also be a site for enzymatic cleavage.

Transport in the Environment:

The transport of this compound in the environment, particularly in soil and water, will be governed by its physicochemical properties and its interactions with environmental matrices.

Soil Mobility: As a phenoxyacetic acid derivative, this compound is expected to be relatively mobile in soil. mdpi.comresearchgate.net Like other acidic herbicides, its sorption to soil particles is significantly influenced by soil pH and organic matter content. mdpi.comresearchgate.netresearchgate.netresearchgate.net At typical environmental pH values, the carboxylic acid group will be deprotonated, resulting in an anionic form that is less likely to adsorb to negatively charged soil colloids, thus increasing its potential for leaching into groundwater. mdpi.comresearchgate.net

Sorption Mechanisms: The primary mechanism for the retention of phenoxyacetic acids in soil is partitioning into soil organic matter. researchgate.net The degree of sorption is also influenced by the presence of clay minerals and metal oxides, such as iron oxyhydroxides. researchgate.net The specific substituents on the phenyl ring of this compound will also play a role in its sorption behavior.

| Factor | Predicted Influence on Environmental Fate and Transport | Rationale based on Analogous Compounds |

| Soil pH | Increased mobility at higher pH | The carboxylic acid group will be deprotonated, leading to weaker sorption to soil particles. mdpi.comresearchgate.net |

| Organic Matter | Increased sorption | Partitioning into organic matter is a key retention mechanism for phenoxyacetic acids. researchgate.net |

| Clay Content | Variable, but generally increased sorption | Clay minerals can provide surfaces for adsorption, although this is pH-dependent. researchgate.net |

| Microbial Activity | Primary driver of degradation | Microorganisms are known to degrade phenoxyacetic acid herbicides through various enzymatic pathways. nih.govnih.govnih.gov |

Integration into Analytical Sensor Development

The distinct functional groups of this compound make it a candidate for integration into various types of analytical sensors.

Electrochemical Sensors:

The phenoxyacetic acid moiety suggests potential applications in potentiometric ion-selective electrodes (ISEs). nih.govnih.govresearchgate.netresearchgate.net These sensors rely on an ionophore within a membrane to selectively bind a target ion, generating a potential difference that can be measured.

Ionophore for Anion-Selective Electrodes: The carboxylic acid group of this compound could be modified to create a selective binding site for specific anions. By incorporating this molecule into a polymer membrane, it may be possible to develop ISEs for the detection of various environmentally or biologically significant anions. The selectivity and sensitivity of such a sensor would be influenced by the steric and electronic properties conferred by the cyano and ethoxy groups.

Electrocatalytic Sensing: The aromatic ring system could also be exploited in the development of electrochemical sensors. Modification of an electrode surface with this compound or its derivatives could facilitate the electrocatalytic oxidation or reduction of target analytes, leading to a measurable current change. The presence of the electron-withdrawing cyano group can influence the electronic properties of the aromatic ring, potentially enhancing its electrocatalytic activity. nih.gov

Optical Sensors:

The aromatic and cyano functionalities of this compound suggest its potential use in the development of optical sensors.

Fluorescent Probes: Conjugated organic molecules containing cyano groups are often used in the development of fluorescent sensors. rsc.org The cyano group can act as an electron acceptor, leading to interesting photophysical properties. By designing a system where the binding of a target analyte modulates the fluorescence of a derivative of this compound, a sensitive and selective optical sensor could be created.

Colorimetric Sensors: The interaction of the phenoxyacetic acid moiety with certain metal ions or other analytes could lead to a change in its absorption spectrum, forming the basis of a colorimetric sensor. The specificity of this interaction could be tuned by the substituents on the aromatic ring.

| Sensor Type | Potential Role of this compound | Key Functional Groups | Principle of Detection |

| Ion-Selective Electrode | Ionophore | Carboxylic acid, Phenoxy group | Potentiometry |

| Electrochemical Sensor | Electrode modifier for electrocatalysis | Aromatic ring, Cyano group | Voltammetry/Amperometry |

| Optical (Fluorescent) Sensor | Fluorophore or part of a fluorescent probe | Cyano group, Aromatic ring | Fluorescence Spectroscopy |

| Optical (Colorimetric) Sensor | Chromogenic reagent | Phenoxyacetic acid moiety | UV-Vis Spectroscopy |

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 2-(4-Cyano-2-ethoxyphenoxy)acetic acid, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Step 1 : Start with a substituted phenol derivative (e.g., 4-cyano-2-ethoxyphenol). Introduce the acetic acid moiety via nucleophilic substitution or esterification. For example, react with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Optimize temperature (60–80°C) and solvent polarity to enhance reactivity of the phenoxy group. Monitor progress via TLC or HPLC.

- Step 3 : Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, particularly for confirming the cyano and ethoxy groups?

- Methodology :

- IR Spectroscopy : Identify the cyano group (C≡N) via a sharp absorption band near 2240 cm⁻¹. The ethoxy group (C-O-C) shows stretches at ~1250–1050 cm⁻¹ .

- ¹H NMR : The ethoxy group’s methyl protons (CH₃) appear as a triplet at ~1.3–1.5 ppm, while the methylene (CH₂) resonates as a quartet at ~4.0–4.2 ppm. The acetic acid proton (COOH) is typically broad and downfield (~12 ppm) but may exchange in D₂O .

- ¹³C NMR : The cyano carbon appears at ~115–120 ppm, distinct from aromatic carbons (~100–160 ppm) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of the cyano and ethoxy substituents in this compound?

- Methodology :

- Step 1 : Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO). This reveals electron-rich regions (e.g., ethoxy oxygen) and electrophilic sites (e.g., cyano carbon) .

- Step 2 : Simulate electrostatic potential maps to predict nucleophilic/electrophilic attack sites. The cyano group’s electron-withdrawing nature may polarize the aromatic ring, affecting substitution patterns .

- Step 3 : Validate computational results with experimental data (e.g., UV-Vis spectroscopy for electronic transitions) .

Q. What experimental approaches can resolve contradictions between observed bioactivity and computational predictions of ligand-receptor interactions?

- Methodology :

- Step 1 : Perform molecular docking studies (e.g., AutoDock Vina) to model interactions between the compound and target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding (acetic acid moiety) and hydrophobic contacts (aromatic/ethoxy groups) .

- Step 2 : Compare docking scores with in vitro assays (e.g., enzyme inhibition IC₅₀). Discrepancies may arise from solvation effects or protein flexibility not captured in simulations .

- Step 3 : Use mutagenesis or X-ray crystallography to validate binding modes. For example, replace key receptor residues (e.g., serine for hydrogen bonding) to test computational hypotheses .

Q. How can the solubility and stability of this compound be systematically evaluated under varying pH and solvent conditions?

- Methodology :

- Step 1 : Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectrophotometry. The acetic acid group enhances solubility in basic conditions (deprotonation to carboxylate) .

- Step 2 : Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor hydrolysis of the ethoxy group (GC-MS) or cyano degradation (FTIR) .

- Step 3 : Use Hansen solubility parameters to select optimal solvents for formulation. Polar aprotic solvents (e.g., DMSO) may stabilize the compound better than alcohols .

Data Analysis and Optimization Questions

Q. What strategies are effective for analyzing conflicting spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Methodology :

- Step 1 : Re-examine sample purity via HPLC. Impurities (e.g., unreacted starting material) can cause signal splitting .

- Step 2 : Perform variable-temperature NMR to detect dynamic processes (e.g., rotational barriers in the ethoxy group). Sharpening of signals at higher temps indicates conformational exchange .

- Step 3 : Compare experimental data with DFT-calculated NMR shifts (e.g., using Gaussian). Discrepancies >1 ppm may suggest errors in proposed tautomers or stereochemistry .

Q. How can reaction pathways be optimized to minimize byproducts during large-scale synthesis?

- Methodology :

- Step 1 : Use DoE (Design of Experiments) to screen variables (e.g., catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between temperature, base concentration, and reaction time .

- Step 2 : Employ flow chemistry for better heat/mass transfer. Continuous flow reactors reduce side reactions (e.g., hydrolysis of the cyano group) .

- Step 3 : Characterize byproducts via LC-MS and adjust protecting groups (e.g., silyl protection for hydroxyl intermediates) to block undesired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.